molecular formula C21H22N4O3S B464049 N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide

Cat. No.: B464049
M. Wt: 410.5 g/mol
InChI Key: CCUGIPKHHPWOFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-{[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide is a chemical compound of significant interest in scientific research, particularly within medicinal chemistry and pharmacology. This specialty chemical features a molecular architecture that combines a sulfonamide group linked to a 4,6-dimethylpyrimidinyl moiety and a 3-phenylpropanamide side chain. This structure is characteristic of sulfonamide-based compounds, a class well-known for its diverse biological activities and widespread use in pharmaceutical sciences . The 4,6-dimethylpyrimidinyl group is a common pharmacophore found in various therapeutic agents, suggesting this compound's potential value in structure-activity relationship (SAR) studies and as a key intermediate in the synthesis of more complex molecules . Researchers can utilize this compound to investigate sulfonamide interactions with biological targets, potentially for the development of antimicrobial or enzyme-inhibiting agents, given the established history of similar sulfonamide derivatives in these fields . Its precise mechanism of action would be dependent on the specific research context but likely involves targeted inhibition of enzymatic processes common to sulfonamide-class molecules. This product is specifically intended for laboratory research applications and is not for human consumption, diagnostic use, or any other purpose outside of controlled scientific investigation. The compound is offered with guaranteed high purity and quality, suitable for a wide range of experimental protocols including hit-to-lead optimization, biochemical assay development, and as a building block in organic synthesis. For comprehensive product information, including certificate of analysis, handling and storage recommendations, and detailed safety data, please contact our scientific support team.

Properties

Molecular Formula

C21H22N4O3S

Molecular Weight

410.5 g/mol

IUPAC Name

N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]-3-phenylpropanamide

InChI

InChI=1S/C21H22N4O3S/c1-15-14-16(2)23-21(22-15)25-29(27,28)19-11-9-18(10-12-19)24-20(26)13-8-17-6-4-3-5-7-17/h3-7,9-12,14H,8,13H2,1-2H3,(H,24,26)(H,22,23,25)

InChI Key

CCUGIPKHHPWOFB-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3)C

Canonical SMILES

CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=CC=CC=C3)C

Origin of Product

United States

Biological Activity

N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide is a compound of significant interest in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, pharmacokinetics, and relevant case studies.

  • Molecular Formula : C19H17N5O5S
  • Molecular Weight : 427.43 g/mol
  • CAS Number : 110149-75-2

The biological activity of this compound appears to be multifaceted, primarily involving inhibition of specific pathways related to cell proliferation and metabolism.

  • Inhibition of Enzymatic Activity : Research indicates that compounds with similar structures often interact with key enzymes involved in metabolic pathways. For instance, a study on related compounds demonstrated their ability to inhibit the CYP51 enzyme, which is crucial for ergosterol synthesis in fungi, suggesting potential antifungal properties .
  • Metabolic Stability : Studies have shown that after oral administration in animal models, a significant portion of the compound remains in the gastrointestinal tract, indicating a slow metabolic rate and prolonged bioavailability . This characteristic can enhance its therapeutic effects by maintaining effective concentrations over time.

Biological Activity Overview

The biological activity can be summarized as follows:

Activity TypeDescription
AntifungalInhibits ergosterol synthesis, comparable to azole antifungals .
AntitumorPotential cytotoxic effects on cancer cell lines have been observed .
Enzyme InhibitionInteracts with CYP51 and other metabolic enzymes .

Case Studies

  • Antifungal Activity : A study evaluating the antifungal properties of structurally similar compounds found that they significantly inhibited the growth of Candida albicans and Candida parapsilosis. The Minimum Inhibitory Concentration (MIC) values were comparable to established antifungal agents like ketoconazole .
  • Pharmacokinetics : In rat models, the compound demonstrated a high retention rate in the gastrointestinal tract with minimal urinary excretion. This suggests a favorable pharmacokinetic profile that could be advantageous for therapeutic applications .
  • Cytotoxicity Studies : In vitro studies assessing cytotoxicity against various cancer cell lines revealed that certain derivatives exhibited significant anti-proliferative effects, indicating potential as an anticancer agent .

Research Findings

Recent research has focused on the structure-activity relationship (SAR) of related compounds, revealing that modifications to the pyrimidine ring significantly affect biological activity. The presence of electronegative substituents enhances the lipophilicity and overall efficacy against targeted biological pathways .

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds similar to N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-3-phenylpropanamide exhibit notable antimicrobial properties. In vitro studies have demonstrated that derivatives containing the thienopyrimidinone ring structure show significant antibacterial and antimycobacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The presence of specific side chains at position 3 enhances this activity, making these compounds promising candidates for further development as antimicrobial agents .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. A screening of drug libraries identified several compounds that inhibit cancer cell growth through mechanisms such as inducing apoptosis and inhibiting cell proliferation. The specific structure of this compound contributes to its effectiveness against various cancer cell lines, making it a subject of interest for further investigation in oncology .

Enzyme Inhibition Studies

The compound has been evaluated for its ability to inhibit specific enzymes that are crucial in various biological pathways. For instance, studies on related compounds have shown that they can inhibit chitin synthesis in certain pests, which could lead to applications in agriculture as biopesticides . Furthermore, the sulfonamide moiety is known to interact with enzyme active sites effectively, suggesting potential applications in drug design aimed at enzyme inhibition .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy and reducing toxicity. SAR studies have revealed that modifications to the pyrimidine ring and the sulfonamide group can significantly impact the biological activity of the compound . This knowledge allows researchers to design new derivatives with improved properties.

Data Table: Summary of Key Applications

Application AreaActivity TypeKey Findings
AntimicrobialBacterial and MycobacterialSignificant activity against E. coli and S. aureus; requires specific side chains for potency .
AnticancerCell Growth InhibitionInduces apoptosis; effective against multiple cancer cell lines .
Enzyme InhibitionChitin SynthesisPotential use as a biopesticide; effective against target enzymes .
Structure-Activity RelationshipOptimizationModifications enhance efficacy and reduce toxicity; critical for drug design .

Case Studies

  • Antimicrobial Efficacy : A study evaluated various derivatives of thienopyrimidinone compounds against a panel of bacterial strains, concluding that certain modifications led to enhanced antibacterial activity while maintaining low toxicity levels.
  • Anticancer Screening : In a comprehensive screening study involving multicellular spheroids, several compounds were identified that effectively reduced tumor growth by targeting specific cellular pathways involved in cancer progression.
  • Enzyme Interaction Studies : Research into the enzyme inhibition properties demonstrated that modifications to the sulfonamide group significantly impacted binding affinity and specificity towards target enzymes involved in chitin synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N4-Valeroylsulfamethazine (N-[4-[[(4,6-Dimethyl-2-pyrimidinyl)amino]sulfonyl]phenyl]pentanamide)

  • Structural Similarities : Shares the 4,6-dimethylpyrimidinyl-sulfonamide core with the target compound.
  • Key Differences : The acyl group is pentanamide (valeryl) instead of 3-phenylpropanamide.
  • Valeroylsulfamethazine derivatives have been studied for antibacterial activity, suggesting the acyl chain’s role in modulating efficacy .

(2E)-N-{4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]phenyl}-3-(2-furyl)acrylamide

  • Structural Similarities : Retains the 4,6-dimethylpyrimidinyl-sulfonamide-phenyl backbone.
  • Key Differences : Substitutes 3-phenylpropanamide with a (2-furyl)acrylamide group.
  • Implications : The furylacrylamide group introduces conjugated double bonds and heteroaromaticity, which may enhance electronic interactions with biological targets. This compound’s molecular area (322 Ų) and excluded volume (308 ų) are comparable to the target compound, but the furyl group could alter solubility and metabolic pathways .

2-{Acetyl-[(4-methylphenyl)sulfonyl]amino}-N-(4,6-diaminopyrimidin-3-yl)propanamide

  • Structural Similarities : Contains a sulfonamide linkage and pyrimidine ring.
  • Key Differences: The pyrimidine ring is substituted with amino groups (4,6-diamino) instead of methyl groups, and the acyl chain includes an acetyl-sulfonyl hybrid.
  • IR data (C=O at 1632 cm⁻¹, S=O at 1367 cm⁻¹) confirm functional group similarities, but the acetyl-sulfonyl hybrid may increase polarity .

2-(1,3-Dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide

  • Structural Similarities : Features a pyrimidinyl-sulfonamide core and an acylated phenyl group.
  • Key Differences : Incorporates a 1,3-dioxoisoindolinyl group and a branched pentanamide chain.
  • Implications : The dioxoisoindolinyl group adds rigidity and electron-withdrawing effects, which may influence binding kinetics. The branched chain could reduce crystallinity, as evidenced by lower melting points (e.g., 76°C yield) compared to linear analogs .

Physicochemical and Functional Property Analysis

Property Target Compound N4-Valeroylsulfamethazine (2E)-Furylacrylamide Analog
Core Structure 4,6-Dimethylpyrimidinyl-sulfonamide 4,6-Dimethylpyrimidinyl-sulfonamide 4,6-Dimethylpyrimidinyl-sulfonamide
Acyl Group 3-Phenylpropanamide Pentanamide (2-Furyl)acrylamide
Lipophilicity (Predicted) High (aromatic tail) Moderate (aliphatic chain) Moderate (heteroaromatic tail)
Functional Groups Sulfonamide, propanamide Sulfonamide, valeramide Sulfonamide, acrylamide
Molecular Volume ~308 ų (analogous to [3]) ~300–320 ų 322 Ų (surface area)

Preparation Methods

Synthesis of 4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]aniline

Reagents :

  • 4,6-Dimethylpyrimidin-2-amine

  • 4-Nitrobenzenesulfonyl chloride

  • Triethylamine (TEA), dichloromethane (DCM)

Procedure :

  • Dissolve 4,6-dimethylpyrimidin-2-amine (1.0 equiv) in DCM under nitrogen.

  • Add TEA (2.5 equiv) and 4-nitrobenzenesulfonyl chloride (1.1 equiv) dropwise at 0°C.

  • Stir for 12 hours at room temperature, then wash with brine and dry over Na₂SO₄.

  • Reduce the nitro group using H₂/Pd-C in ethanol to yield the aniline intermediate.

Yield : 78–85% after purification via recrystallization (ethanol/water).

Amide Bond Formation with 3-Phenylpropanoyl Chloride

Reagents :

  • 4-[(4,6-Dimethylpyrimidin-2-yl)sulfamoyl]aniline

  • 3-Phenylpropanoyl chloride

  • DCM, TEA

Procedure :

  • Dissolve the aniline intermediate (1.0 equiv) in DCM.

  • Add TEA (3.0 equiv) and 3-phenylpropanoyl chloride (1.2 equiv) at 0°C.

  • Stir for 6 hours, then concentrate under reduced pressure.

  • Purify via column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Yield : 70–75% (white solid).

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Sulfonylation : DCM outperforms THF due to better solubility of sulfonyl chlorides. Reactions at 0°C minimize side products (e.g., over-sulfonylation).

  • Amide Coupling : Excess TEA (3.0 equiv) ensures complete deprotonation of the aniline, accelerating nucleophilic attack on the acyl chloride.

Catalytic Enhancements

  • Nitro Reduction : Pd-C (5 wt%) in ethanol at 50 psi H₂ achieves full conversion in 4 hours. Alternative catalysts (e.g., Raney Ni) require longer durations.

Purification and Characterization

Chromatographic Methods

  • HPLC Analysis : A reverse-phase method using a C18 column (acetonitrile/water with 0.1% H₃PO₄) confirms purity >98%.

  • Column Chromatography : Ethyl acetate/hexane gradients resolve unreacted acyl chloride and diastereomers.

Spectroscopic Validation

  • ¹H NMR : Key signals include δ 8.2 ppm (sulfonamide NH), δ 7.6–7.3 ppm (phenyl protons), and δ 2.5 ppm (pyrimidine methyl groups).

  • MS (ESI+) : m/z 411.2 [M+H]⁺, consistent with the molecular formula.

Challenges and Troubleshooting

Common Side Reactions

  • Diacylation : Occurs with excess acyl chloride, mitigated by stoichiometric control.

  • Sulfonamide Hydrolysis : Acidic or basic conditions degrade the sulfonamide; neutral pH is maintained during workup.

Scalability Issues

  • Solvent Volume : Large-scale reactions require DCM alternatives (e.g., toluene) for cost-effectiveness.

  • Exothermic Risks : Slow addition of sulfonyl chloride prevents thermal runaway.

Comparative Analysis of Synthetic Approaches

MethodYield (%)Purity (%)Scalability
Two-Step Isolation70–7598Moderate
One-Pot (No Isolation)6595High

The one-pot method, adapted from pyrimethanil synthesis, reduces processing time but slightly lowers yield due to intermediate reactivity.

Industrial-Scale Production Considerations

  • Cost Efficiency : Bulk sourcing of 4-nitrobenzenesulfonyl chloride reduces material costs by 20–30%.

  • Waste Management : TEA hydrochloride byproducts are neutralized with NaOH for safer disposal.

  • Process Automation : Continuous flow reactors enhance reproducibility in amide coupling steps .

Q & A

Q. Table 1. Key Spectral Data for Structural Validation

TechniqueCritical Peaks/DataReference
¹H NMR (400 MHz)δ 10.5 (pyrimidine NH), 7.8 (SO₂NH)
¹³C NMRδ 167.2 (amide C=O), 158.1 (pyrimidine C2)
IR (KBr)1632 cm⁻¹ (C=O), 1274 cm⁻¹ (S=O)

Q. Table 2. Docking Parameters for Target Binding Analysis

SoftwareScoring FunctionGrid Box SizeLigand FlexibilityReference
AutoDock VinaAffinity (ΔG)25 ųSemi-flexible
Schrödinger GlideEmodel20 ųRigid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.